Cas no 1192000-88-6 (methyl 2-amino-4,4-difluorobutanoate hydrochloride)
methyl 2-amino-4,4-difluorobutanoate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- methyl 2-amino-4,4-difluorobutanoate hydrochloride
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- Inchi: 1S/C5H9F2NO2.ClH/c1-10-5(9)3(8)2-4(6)7;/h3-4H,2,8H2,1H3;1H
- InChI Key: LTLMGMDHRNVCAJ-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C(N)CC(F)F.[H]Cl
methyl 2-amino-4,4-difluorobutanoate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M287403-10mg |
Methyl 2-Amino-4,4-difluorobutanoate Hydrochloride |
1192000-88-6 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M287403-50mg |
Methyl 2-Amino-4,4-difluorobutanoate Hydrochloride |
1192000-88-6 | 50mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M287403-100mg |
Methyl 2-Amino-4,4-difluorobutanoate Hydrochloride |
1192000-88-6 | 100mg |
$ 365.00 | 2022-06-04 | ||
| A2B Chem LLC | AV50302-50mg |
methyl 2-amino-4,4-difluorobutanoate hydrochloride |
1192000-88-6 | 95% | 50mg |
$311.00 | 2024-04-20 | |
| A2B Chem LLC | AV50302-100mg |
methyl 2-amino-4,4-difluorobutanoate hydrochloride |
1192000-88-6 | 95% | 100mg |
$448.00 | 2024-04-20 | |
| A2B Chem LLC | AV50302-250mg |
methyl 2-amino-4,4-difluorobutanoate hydrochloride |
1192000-88-6 | 95% | 250mg |
$624.00 | 2024-04-20 | |
| A2B Chem LLC | AV50302-500mg |
methyl 2-amino-4,4-difluorobutanoate hydrochloride |
1192000-88-6 | 95% | 500mg |
$961.00 | 2024-04-20 | |
| A2B Chem LLC | AV50302-1g |
methyl 2-amino-4,4-difluorobutanoate hydrochloride |
1192000-88-6 | 95% | 1g |
$1224.00 | 2024-04-20 | |
| A2B Chem LLC | AV50302-2.5g |
methyl 2-amino-4,4-difluorobutanoate hydrochloride |
1192000-88-6 | 95% | 2.5g |
$2363.00 | 2024-04-20 | |
| A2B Chem LLC | AV50302-5g |
methyl 2-amino-4,4-difluorobutanoate hydrochloride |
1192000-88-6 | 95% | 5g |
$3481.00 | 2024-04-20 |
methyl 2-amino-4,4-difluorobutanoate hydrochloride Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on methyl 2-amino-4,4-difluorobutanoate hydrochloride
Comprehensive Overview of methyl 2-amino-4,4-difluorobutanoate hydrochloride (CAS No. 1192000-88-6)
Methyl 2-amino-4,4-difluorobutanoate hydrochloride (CAS No. 1192000-88-6) is a fluorinated amino acid derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique difluorobutanoate structure, is widely utilized in the synthesis of peptidomimetics and bioactive molecules. Its hydrochloride salt form enhances solubility, making it a preferred choice for experimental applications. Researchers are increasingly exploring its potential in drug discovery, particularly in modulating enzyme activity and protein-protein interactions.
The growing interest in fluorinated compounds like methyl 2-amino-4,4-difluorobutanoate hydrochloride stems from their ability to improve metabolic stability and bioavailability. In recent years, the demand for such building blocks has surged, driven by advancements in proteolysis-targeting chimeras (PROTACs) and small-molecule inhibitors. A common query among scientists is how the difluoro moiety influences the compound's conformational rigidity and binding affinity. Studies suggest that the 4,4-difluorobutanoate backbone can mimic natural amino acids while offering enhanced resistance to enzymatic degradation.
From a synthetic perspective, CAS No. 1192000-88-6 is often employed in peptide coupling reactions and as a precursor for N-heterocyclic scaffolds. Its compatibility with solid-phase peptide synthesis (SPPS) has made it invaluable for creating customized peptide libraries. Industry professionals frequently search for optimized protocols to incorporate this compound into high-throughput screening workflows. Notably, its role in developing GPCR-targeted therapeutics has been highlighted in recent publications, aligning with the trend of precision medicine.
Another hot topic linked to methyl 2-amino-4,4-difluorobutanoate hydrochloride is its application in bioconjugation strategies. With the rise of antibody-drug conjugates (ADCs) and targeted drug delivery systems, researchers are investigating how fluorinated linkers can improve payload stability. The compound's amino group provides a handle for selective modification, enabling the creation of hybrid molecules with tailored properties. This versatility addresses frequent search queries about "fluorinated spacer groups in ADC design."
Quality control of CAS No. 1192000-88-6 remains a critical discussion point, as impurities can affect downstream applications. Analytical methods such as HPLC-MS and NMR spectroscopy are essential for verifying purity and stereochemical integrity. Suppliers often emphasize batch-to-batch consistency, responding to the pharmaceutical industry's need for reliable building blocks. The compound's stability under various pH conditions is also a frequently researched aspect, particularly for oral drug formulation.
Looking ahead, methyl 2-amino-4,4-difluorobutanoate hydrochloride is poised to play a pivotal role in emerging fields like deuterium chemistry and bioisosteric replacement. Its structural features align with current efforts to develop next-generation kinase inhibitors with improved selectivity profiles. As the scientific community continues to explore fluorine's role in medicinal chemistry, this compound's relevance is expected to grow, particularly in addressing challenges related to drug resistance and off-target effects.
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